molecular formula C18H12Cl2N2Na2O8S2 B167633 Arlindone Yellow HCG CAS No. 10134-59-5

Arlindone Yellow HCG

Cat. No.: B167633
CAS No.: 10134-59-5
M. Wt: 565.3 g/mol
InChI Key: KVLYRKZTFSWIQK-UHFFFAOYSA-L
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Description

All references to "hCG" in the evidence pertain to human chorionic gonadotropin, a glycoprotein hormone critical in pregnancy and reproductive medicine. Given this discrepancy, the following analysis focuses on hCG as described in the evidence.

Human chorionic gonadotropin (hCG) is a heterodimeric glycoprotein hormone secreted by placental trophoblasts during pregnancy. It shares structural and functional similarities with luteinizing hormone (LH) but has a longer circulatory half-life due to extensive glycosylation . hCG is essential for maintaining progesterone secretion from the corpus luteum during early pregnancy and supports placental function later in gestation. It also exhibits pleiotropic effects across diverse tissues, suggesting evolutionary adaptations in primates and humans to meet complex reproductive demands .

Properties

CAS No.

10134-59-5

Molecular Formula

C18H12Cl2N2Na2O8S2

Molecular Weight

565.3 g/mol

IUPAC Name

disodium;[2,5-bis(4-chloroanilino)-4-sulfonatooxyphenyl] sulfate

InChI

InChI=1S/C18H14Cl2N2O8S2.2Na/c19-11-1-5-13(6-2-11)21-15-9-18(30-32(26,27)28)16(10-17(15)29-31(23,24)25)22-14-7-3-12(20)4-8-14;;/h1-10,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

KVLYRKZTFSWIQK-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1NC2=CC(=C(C=C2OS(=O)(=O)[O-])NC3=CC=C(C=C3)Cl)OS(=O)(=O)[O-])Cl.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=C(C=C2OS(=O)(=O)[O-])NC3=CC=C(C=C3)Cl)OS(=O)(=O)[O-])Cl.[Na+].[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Identification of the Compound

The term "Arlindone Yellow HCG" does not match any indexed chemical compounds in PubChem, PubMed, or other scientific repositories within the search results. Notably:

  • "HCG" in scientific literature predominantly refers to human chorionic gonadotropin (hCG), a glycoprotein hormone critical in pregnancy (sources ).

  • "Yellow HCG" may be conflated with Tartrazine (C.I. 19140, FD&C Yellow 5), a synthetic azo dye described in source , but this is unrelated to hCG.

Chemical Nomenclature Issues

  • This compound may represent a proprietary name , a misspelling, or an obsolete term not standardized in chemical databases.

  • Cross-referencing with structural analogs (e.g., azo dyes, anthraquinones) yielded no matches.

Relevant Data on hCG

While unrelated to dyes, hCG’s biochemical interactions are well-documented:

Interaction Mechanism Reference
Binding to LHCGRActivates cAMP/PKA and ERK1/2 pathways via adenylate cyclase
Glycosylation variants (e.g., H-hCG)Modulate receptor affinity and biological half-life
Environmental disruptors (e.g., BPA)Alter hCG secretion in trophoblasts via nonlinear dose responses

Analysis of Tartrazine (C.I. 19140)

As the only "yellow" compound identified, Tartrazine’s properties include:

Chemical Reactions

  • Azo bond reduction : Cleavage under acidic/alkaline conditions forms sulfanilic acid and pyrazolone derivatives.

  • Degradation : Exposure to UV light or oxidizing agents generates aromatic amines (potential carcinogens).

Comparison with Similar Compounds

Structural and Functional Comparison with Luteinizing Hormone (LH)

hCG and LH bind to the same receptor (LHCGR) but differ in:

  • Glycosylation : hCG contains more carbohydrate moieties, prolonging its half-life (24–36 hours for hCG vs. 20–30 minutes for LH) .
  • Biological Activity : hCG’s sustained activity supports prolonged progesterone production, critical for early pregnancy maintenance. LH, in contrast, triggers ovulation via short-term steroidogenic bursts .

Table 1: Structural and Functional Differences Between hCG and LH

Parameter hCG LH
Molecular Weight ~37 kDa ~28 kDa
Half-Life 24–36 hours 20–30 minutes
Glycosylation Sites 8 (4 on α-subunit, 4 on β) 2 (1 on α-subunit, 1 on β)
Primary Role Pregnancy maintenance Ovulation, steroidogenesis
Clinical Impact of hCG in IVF: Comparison with Other Triggers

hCG is widely used in IVF to mimic the LH surge and trigger oocyte maturation. However, premature progesterone (P) elevation during ovarian stimulation—often linked to hCG administration—can reduce clinical pregnancy rates (CPR) and live birth rates (LBR). Key findings from the evidence include:

  • Progesterone Thresholds :
    • In day 3 embryo transfers (D3-ET) , serum P >1.75 ng/ml significantly reduces CPR (OR 0.55) and LBR (OR 0.55) .
    • In blastocyst-stage transfers (D5-ET) , only P >1.75 ng/ml negatively impacts LBR (OR 0.45) .

Table 2: Impact of Progesterone Elevation on IVF Outcomes

Embryo Stage P Threshold (ng/ml) CPR (OR) LBR (OR)
D3-ET >1.0 0.72 0.73
D3-ET >1.75 0.55 0.55
D5-ET >1.75 0.52 0.45
  • Freeze-All Strategy : For P ≥1.75 ng/ml, freezing embryos and delaying transfer improves outcomes, particularly in D3-ET cycles .
hCG vs. GnRH Agonists in Ovarian Stimulation

Studies comparing hCG with gonadotropin-releasing hormone (GnRH) agonists highlight:

  • OHSS Risk : hCG increases ovarian hyperstimulation syndrome (OHSS) risk compared to GnRH agonists, which have a shorter half-life .
  • Luteal Phase Support : hCG requires robust progesterone supplementation, while GnRH agonists necessitate additional hormonal support .

Q & A

Q. What are the key physicochemical properties of Arlindone Yellow HCG, and how can they be experimentally validated?

this compound (C.I. Solubilised Vat Yellow 3) is characterized by its molecular formula C28H18N2Na2O10S2 (molecular weight: 652.56) and CAS number 6711-83-7 . However, conflicting data exists, with another source reporting a distinct CAS number (10134-59-5 ) and molecular formula (C18H12Cl2N2Na2O8S2 ) . To resolve discrepancies, researchers should:

  • Perform HPLC-MS for molecular weight confirmation.
  • Use UV-Vis spectroscopy to validate absorption maxima (critical for dye applications).
  • Cross-reference structural data with authoritative databases (e.g., SciFinder, PubChem) and peer-reviewed synthesis protocols.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While no direct safety data exists for this compound, general guidelines for handling sulfonated dyes include:

  • Avoiding inhalation/contact with skin/eyes (use PPE: gloves, lab coats, goggles) .
  • Ensuring adequate ventilation and engineering controls (e.g., fume hoods) during synthesis .
  • Disposing of waste via approved chemical waste protocols to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design experiments to analyze the stability of this compound under varying pH and temperature conditions?

A methodological approach includes:

  • Design of Experiments (DoE): Vary pH (3–11) and temperature (25–80°C) to simulate industrial/biological conditions.
  • Analytical Techniques: Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and HPLC (retention time changes) .
  • Statistical Validation: Use ANOVA to identify significant degradation factors and model stability kinetics .

Q. What strategies resolve contradictions in reported spectral data for this compound?

Discrepancies in CAS numbers and molecular formulas necessitate:

  • Synthetic Replication: Reproduce synthesis protocols from independent studies to verify purity and structure.
  • Multi-Technique Characterization: Combine NMR (for functional groups), FTIR (bond vibrations), and X-ray crystallography (crystal structure) to confirm identity .
  • Meta-Analysis: Compare findings across peer-reviewed journals and technical reports to identify consensus properties .
    不可错过!高效查找文献综述技巧!
    01:55

Q. How can researchers optimize this compound’s application in photodynamic studies or dye-sensitized solar cells?

Advanced applications require:

  • Photophysical Profiling: Measure fluorescence quantum yield and electron transfer efficiency via time-resolved spectroscopy .
  • Computational Modeling: Use DFT calculations to predict electron injection rates into semiconductor substrates (e.g., TiO₂) .
  • Comparative Studies: Benchmark against established dyes (e.g., methyl red) to assess performance under identical experimental conditions .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?

  • Nonlinear Regression: Fit dose-response curves using the Hill equation to estimate EC₅₀ values .
  • Error Propagation Analysis: Account for variability in triplicate measurements via standard deviation or confidence intervals .
  • Meta-Regression: Pool data from multiple studies to identify trends in toxicity thresholds .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Quality Control Metrics: Implement HPLC purity checks (>98% purity) and elemental analysis (C, H, N, S content) for each batch .
  • Process Optimization: Use response surface methodology (RSM) to refine reaction parameters (e.g., temperature, stoichiometry) .

Contradiction Management

Q. What steps validate conflicting reports on this compound’s solubility in polar solvents?

  • Solubility Testing: Conduct systematic trials in solvents (e.g., water, DMSO, ethanol) under controlled temperatures .
  • Dynamic Light Scattering (DLS): Assess aggregation behavior, which may artificially reduce measured solubility .
  • Literature Reconciliation: Compare results with prior studies to identify methodological differences (e.g., solvent grade, equilibration time) .

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